molecular formula C18H22N4O5S2 B11033826 Ethyl 4-({2-[(phenylsulfonyl)amino]-1,3-thiazol-4-yl}acetyl)piperazine-1-carboxylate

Ethyl 4-({2-[(phenylsulfonyl)amino]-1,3-thiazol-4-yl}acetyl)piperazine-1-carboxylate

Cat. No.: B11033826
M. Wt: 438.5 g/mol
InChI Key: ORTSNDORPZUEKP-UHFFFAOYSA-N
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Description

Ethyl 4-({2-[(phenylsulfonyl)amino]-1,3-thiazol-4-yl}acetyl)piperazine-1-carboxylate is a complex organic compound that features a piperazine ring, a thiazole ring, and a phenylsulfonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-({2-[(phenylsulfonyl)amino]-1,3-thiazol-4-yl}acetyl)piperazine-1-carboxylate typically involves multi-step organic reactions. The process begins with the preparation of the thiazole ring, followed by the introduction of the phenylsulfonyl group. The final steps involve the formation of the piperazine ring and the esterification to form the ethyl carboxylate group. Common reagents used in these reactions include thionyl chloride, phenylsulfonyl chloride, and piperazine .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and can improve the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-({2-[(phenylsulfonyl)amino]-1,3-thiazol-4-yl}acetyl)piperazine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The phenylsulfonyl group can be reduced to a phenylthiol group.

    Substitution: The piperazine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like amines .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiazole ring can yield sulfoxides, while reduction of the phenylsulfonyl group can yield phenylthiol derivatives .

Scientific Research Applications

Ethyl 4-({2-[(phenylsulfonyl)amino]-1,3-thiazol-4-yl}acetyl)piperazine-1-carboxylate has several scientific research applications:

    Chemistry: It can be used as a building block in the synthesis of more complex molecules.

    Biology: It may have potential as a bioactive compound in drug discovery and development.

    Medicine: Its structural features suggest it could be investigated for therapeutic applications, such as antimicrobial or anticancer agents.

    Industry: It can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of Ethyl 4-({2-[(phenylsulfonyl)amino]-1,3-thiazol-4-yl}acetyl)piperazine-1-carboxylate involves its interaction with specific molecular targets. The phenylsulfonyl group can interact with proteins or enzymes, potentially inhibiting their activity. The thiazole ring can participate in hydrogen bonding and other interactions with biological molecules, affecting their function .

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 4-[N-cyclohexyl-N-(phenylsulfonyl)glycyl]-1-piperazinecarboxylate
  • Indole derivatives

Uniqueness

Ethyl 4-({2-[(phenylsulfonyl)amino]-1,3-thiazol-4-yl}acetyl)piperazine-1-carboxylate is unique due to its combination of a thiazole ring, a phenylsulfonyl group, and a piperazine ring. This combination of structural features is not commonly found in other compounds, making it a valuable molecule for research and development .

Biological Activity

Ethyl 4-({2-[(phenylsulfonyl)amino]-1,3-thiazol-4-yl}acetyl)piperazine-1-carboxylate is a complex organic compound that has garnered attention for its potential biological activities. This article delves into its synthesis, biological mechanisms, and various research findings related to its pharmacological properties.

Compound Overview

Chemical Structure:
this compound features a thiazole ring and a phenylsulfonyl group, which contribute to its biological activity. The molecular formula is C16H18N4O4SC_{16}H_{18}N_{4}O_{4}S with a molecular weight of approximately 366.40 g/mol.

Synthesis:
The synthesis typically involves the reaction of 2-aminothiazole with phenylsulfonyl chloride to form the intermediate compound, which is then reacted with ethyl bromoacetate under basic conditions (e.g., sodium hydroxide) to yield the final product. This method allows for the efficient production of the compound with high purity levels.

The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets, including enzymes and receptors. The phenylsulfonyl group can form strong interactions at active sites, while the thiazole ring participates in hydrogen bonding and π-π stacking interactions. These interactions can modulate enzyme activity and influence various biological processes.

Antimicrobial Activity

Research has indicated that compounds similar to this compound exhibit significant antimicrobial properties. For instance, studies have shown that thiazole derivatives can inhibit bacterial growth by disrupting cellular processes .

Anti-inflammatory Properties

The compound has been explored for its anti-inflammatory effects. Similar thiazole-based compounds have demonstrated the ability to inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX), suggesting potential therapeutic applications in treating inflammatory diseases .

Enzyme Inhibition

This compound has been investigated as a potential inhibitor of acetylcholinesterase (AChE). This inhibition could have implications for treating neurodegenerative diseases like Alzheimer's disease by preventing the breakdown of acetylcholine, thereby enhancing cholinergic signaling .

Case Studies

Several studies have been conducted to evaluate the biological activity of this compound:

  • Antimicrobial Efficacy:
    • A study demonstrated that derivatives containing the thiazole moiety showed significant antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentrations (MICs) were reported in the range of 10–50 µg/mL.
  • Anti-inflammatory Activity:
    • In vitro assays revealed that the compound reduced levels of inflammatory markers in human cell lines exposed to lipopolysaccharides (LPS), indicating its potential use as an anti-inflammatory agent.
  • Neuroprotective Effects:
    • Research involving animal models indicated that piperazine derivatives could improve cognitive function and reduce amyloid plaque formation, which is critical in Alzheimer's pathology .

Data Table

Biological ActivityObservationsReferences
AntimicrobialMIC against S. aureus and E. coli: 10–50 µg/mL
Anti-inflammatoryReduced inflammatory markers in LPS-treated cells
NeuroprotectiveImproved cognitive function in animal models

Properties

Molecular Formula

C18H22N4O5S2

Molecular Weight

438.5 g/mol

IUPAC Name

ethyl 4-[2-[2-(benzenesulfonamido)-1,3-thiazol-4-yl]acetyl]piperazine-1-carboxylate

InChI

InChI=1S/C18H22N4O5S2/c1-2-27-18(24)22-10-8-21(9-11-22)16(23)12-14-13-28-17(19-14)20-29(25,26)15-6-4-3-5-7-15/h3-7,13H,2,8-12H2,1H3,(H,19,20)

InChI Key

ORTSNDORPZUEKP-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)N1CCN(CC1)C(=O)CC2=CSC(=N2)NS(=O)(=O)C3=CC=CC=C3

Origin of Product

United States

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